N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Alkylation: The next step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as propyl bromide, to introduce the propyl group.
Formation of the hydrochloride salt: The final step involves the conversion of the amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-3-amine
- N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-butylpyrazol-3-amine
Uniqueness
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1856095-25-4 |
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Molecular Formula |
C12H17ClF3N5 |
Molecular Weight |
323.74 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N5.ClH/c1-3-5-20-6-4-11(18-20)16-8-9-7-10(12(13,14)15)17-19(9)2;/h4,6-7H,3,5,8H2,1-2H3,(H,16,18);1H |
InChI Key |
VZNAAFGOGIEDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC(=NN2C)C(F)(F)F.Cl |
Origin of Product |
United States |
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